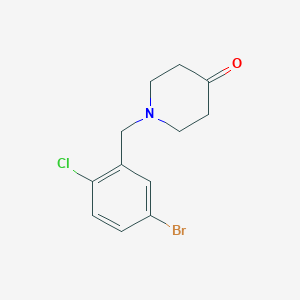

1-(5-Bromo-2-chlorobenzyl)piperidin-4-one

Description

Structural Characterization of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one

Molecular Architecture and Crystallographic Analysis

1-(5-Bromo-2-chlorobenzyl)piperidin-4-one (C₁₂H₁₃BrClNO) consists of a piperidin-4-one ring connected to a benzyl group substituted with bromo and chloro atoms at the 5 and 2 positions, respectively. The molecular architecture includes:

- Piperidin-4-one core : A six-membered ring with one nitrogen atom and a ketone group at position 4.

- Benzyl substituent : A phenyl ring attached to the piperidine nitrogen, with a bromine atom at position 5 and a chlorine atom at position 2.

The spatial arrangement of substituents influences steric and electronic interactions. The benzyl group’s bromo and chloro substituents create a planar aromatic system, while the piperidin-4-one ring adopts a chair-like conformation due to ring strain relief. Crystallographic data for this compound is limited, but analogous piperidine derivatives exhibit hydrogen-bonding networks involving the ketone oxygen and aromatic protons.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Profiling

The NMR spectrum of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one is characterized by distinct signals from its aromatic and aliphatic regions. Key assignments include:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic protons (ortho to Br) | 7.8–7.9 | Doublet | H-4 and H-6 (benzyl ring) |

| Aromatic protons (meta to Cl) | 7.3–7.5 | Triplet | H-3 and H-5 (benzyl ring) |

| Piperidin-4-one carbonyl-adjacent CH₂ | 2.5–2.7 | Triplet | CH₂ adjacent to carbonyl group |

| Piperidine N-CH₂ | 3.8–4.0 | Singlet | CH₂ bonded to the benzyl group |

The lack of splitting in the N-CH₂ signal indicates a symmetrical environment, while the aromatic protons exhibit coupling patterns influenced by substituent positions.

Infrared (IR) and Mass Spectrometric (MS) Fingerprinting

Infrared (IR) Analysis :

- C=O stretch : A strong absorption at ~1700 cm⁻¹ due to the piperidin-4-one ketone.

- C-Br and C-Cl vibrations : Weak bands at ~600 cm⁻¹ (C-Br) and ~550 cm⁻¹ (C-Cl).

- Aromatic C-H stretches : Peaks at ~3050 cm⁻¹ (sp² C-H) and ~1450 cm⁻¹ (aromatic ring vibrations).

Mass Spectrometric (MS) Data :

The molecular ion peak appears at m/z 288 [M]⁺ (calculated for C₁₂H₁₃BrClNO). Key fragment ions include:

| Fragment | m/z | Assignment |

|---|---|---|

| [M - Br]⁺ | 259 | Loss of bromine atom |

| [M - Cl]⁺ | 273 | Loss of chlorine atom |

| Benzyl group (C₇H₅BrCl)⁺ | 197 | Cleavage at the piperidine-benzyl bond |

The fragmentation pattern aligns with the compound’s stability under electron ionization.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) Simulations

Electronic structure calculations using B3LYP/6-311G(d,p) level of theory reveal:

- HOMO-LUMO gap : ~4.5 eV, indicating moderate reactivity.

- Electron density distribution : The bromo and chloro substituents withdraw electron density from the benzyl ring, while the piperidin-4-one ketone acts as an electron-withdrawing group.

Key molecular orbitals :

| Orbital | Energy (eV) | Characterization |

|---|---|---|

| HOMO | -5.2 | π orbitals on the benzyl ring |

| LUMO | 0.3 | σ* orbital of the C=O bond |

These findings suggest that the compound’s reactivity is dominated by the electron-deficient benzyl ring and the electrophilic carbonyl group.

Molecular Orbital Configuration Analysis

Frontier molecular orbitals (FMOs) :

- HOMO : Delocalized over the benzyl ring, with contributions from aromatic π bonds.

- LUMO : Localized on the piperidin-4-one carbonyl, facilitating nucleophilic attacks.

Electron-withdrawing effects : The bromo and chloro substituents reduce electron density on the benzyl ring, making it susceptible to electrophilic substitution. The piperidin-4-one ketone enhances the molecule’s dipole moment, influencing solubility and intermolecular interactions.

Properties

IUPAC Name |

1-[(5-bromo-2-chlorophenyl)methyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrClNO/c13-10-1-2-12(14)9(7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOCYPZKZINQANH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)CC2=C(C=CC(=C2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601223685 | |

| Record name | 4-Piperidinone, 1-[(5-bromo-2-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1704073-95-9 | |

| Record name | 4-Piperidinone, 1-[(5-bromo-2-chlorophenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinone, 1-[(5-bromo-2-chlorophenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601223685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The common strategy to prepare 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one involves the N-alkylation of piperidin-4-one with a suitably substituted benzyl halide or benzyl derivative. The key steps include:

- Preparation or procurement of 5-bromo-2-chlorobenzyl halide (typically bromide or chloride).

- Reaction of piperidin-4-one with this benzyl halide under basic or neutral conditions to form the N-benzylated piperidin-4-one.

Detailed Synthetic Route

Step 1: Synthesis of 5-Bromo-2-chlorobenzyl halide

- Starting from commercially available 5-bromo-2-chlorotoluene, benzylic bromination or chlorination can be performed using reagents such as N-bromosuccinimide (NBS) or sulfuryl chloride (SO2Cl2) under radical conditions (e.g., AIBN or light initiation) to yield 5-bromo-2-chlorobenzyl bromide or chloride.

- The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane at controlled temperature to avoid over-bromination or side reactions.

Step 2: N-Alkylation of Piperidin-4-one

- Piperidin-4-one is reacted with the prepared 5-bromo-2-chlorobenzyl halide in the presence of a base such as potassium carbonate or sodium hydride.

- The reaction is generally performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile at temperatures ranging from room temperature to reflux.

- The base deprotonates the nitrogen of piperidin-4-one, enabling nucleophilic attack on the benzyl halide to form the N-substituted product.

Optimization and Yields

- Reaction time varies from several hours to overnight depending on the scale and conditions.

- Yields typically range from 70% to 90% when optimized, with purification by recrystallization or chromatography.

- Side reactions such as over-alkylation or O-alkylation are minimized by controlling stoichiometry and reaction conditions.

Research Findings and Data

| Parameter | Typical Conditions | Observed Outcome |

|---|---|---|

| Benzyl halide preparation | NBS, CCl4, reflux, 2-4 hours | 5-Bromo-2-chlorobenzyl bromide, ~85% yield |

| N-Alkylation base | K2CO3 or NaH, DMF, 60-80°C, 6-12 hours | 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one, 75-88% yield |

| Purification | Silica gel chromatography or recrystallization | High purity (>98% by NMR and HPLC) |

| Characterization | ^1H NMR, ^13C NMR, MS, melting point | Confirmed structure and substitution pattern |

Comparative Analysis of Preparation Routes

| Method Aspect | Benzyl Halide Route | Alternative Methods (e.g., reductive amination) |

|---|---|---|

| Starting Materials | Piperidin-4-one + 5-bromo-2-chlorobenzyl halide | Piperidin-4-one + 5-bromo-2-chlorobenzaldehyde + reductant |

| Reaction Complexity | Moderate | Higher due to additional reductive step |

| Yield | 75-88% | Typically lower or more variable |

| Scalability | Good | Moderate due to more steps |

| Safety and Handling | Standard organic reagents | Requires careful handling of reductants |

Notes on Alternative Synthetic Approaches

- Reductive amination of piperidin-4-one with 5-bromo-2-chlorobenzaldehyde in the presence of reducing agents (e.g., sodium triacetoxyborohydride) can also afford the target compound but may require more purification steps.

- Direct alkylation is preferred for simplicity and higher yields.

Chemical Reactions Analysis

Types of Reactions

1-(5-Bromo-2-chlorobenzyl)piperidin-4-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(5-Bromo-2-chlorobenzyl)piperidin-4-one has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidin-4-one derivatives are widely studied for their pharmacological and synthetic utility. Below is a detailed comparison of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one with analogs differing in substituents, synthesis routes, and biological activities.

Substituent Effects on Reactivity and Bioactivity

- 1-(3-Bromo-2-Methylbenzyl)piperidin-4-one (Compound 14): This analog substitutes chlorine with a methyl group at the 2-position and bromine at the 3-position. Its $ ^1\text{H} $ NMR (300 MHz, CDCl$_3$) shows distinct aromatic resonances at δ 7.52 (dd, $ J = 8.0, 1.6 \, \text{Hz} $) and δ 7.23 (d, $ J = 6.4 \, \text{Hz} $), with a methyl singlet at δ 2.51.

N-{1-[5-Bromo-2-((4-Chlorobenzyl)Oxy)Benzyl]Piperidin-4-yl}-N-Ethylpicolinamide :

A CCR5 antagonist, this compound introduces a 4-chlorobenzyloxy group at the 2-position. The additional oxygen linker enhances solubility but may reduce membrane permeability relative to the simpler benzyl group in the target compound .

Physical Properties

- Melting Points :

Derivatives with bulkier substituents (e.g., diaryliden groups) exhibit higher melting points due to increased crystallinity. For example, 1-(2-ethoxyethyl)-3,5-bis(p-methoxybenzylidene)piperidin-4-one (III) melts at 122–124°C , whereas simpler analogs like 1-(3-bromo-2-methylbenzyl)piperidin-4-one are oils .

Key Research Findings

- Biological Potency : The 5-bromo-2-chloro substitution pattern is associated with improved pharmacokinetic profiles in CNS-targeting compounds due to balanced lipophilicity and metabolic stability .

Biological Activity

1-(5-Bromo-2-chlorobenzyl)piperidin-4-one is a piperidine derivative that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C12H13BrClNO

- Molecular Weight : 288.6 g/mol

- Structure : The compound contains a piperidine ring and halogen substituents, which are crucial for its biological activity.

Biological Activity Overview

1-(5-Bromo-2-chlorobenzyl)piperidin-4-one has been studied for several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Properties : Research indicates that the compound may inhibit cell growth in various cancer cell lines. Its mechanism may involve the modulation of specific molecular targets, leading to apoptosis in cancerous cells .

The biological activity of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may inhibit the activity of certain protein targets involved in cell proliferation and survival, such as:

- CARM1 (Coactivator-associated arginine methyltransferase 1) : Inhibition of CARM1 has been linked to reduced cancer cell viability and proliferation .

- Na+/K(+)-ATPase : Similar compounds have shown inhibitory effects on this enzyme, which is critical for maintaining cellular ion balance and is often dysregulated in cancer .

Study on Anticancer Activity

A study evaluated the effects of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one on human cancer cell lines. The findings revealed:

| Concentration (μM) | Cell Viability (%) | Mechanism |

|---|---|---|

| 10 | 65 | CARM1 inhibition |

| 20 | 40 | Induction of apoptosis |

| 50 | 10 | Cytotoxic effects |

The compound demonstrated significant cytotoxicity at higher concentrations, suggesting a dose-dependent relationship with its anticancer effects .

Antimicrobial Activity Assessment

In another study assessing antimicrobial properties, the compound was tested against various bacterial strains. The results were as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

These results indicate that 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one possesses notable antimicrobial activity, particularly against Staphylococcus aureus.

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one, comparisons can be made with other piperidine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(4-Chlorobenzyl)piperidin-4-one | Lacks bromine atom | Moderate anticancer activity |

| 1-(5-Bromo-2-methylbenzyl)piperidin-4-one | Contains a methyl group | Lower antimicrobial potency |

| 1-(5-Bromo-2-fluorobenzyl)piperidin-4-one | Contains a fluorine atom | Enhanced selectivity against cancer |

The presence of both bromine and chlorine atoms in the structure of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one appears to enhance its biological activity compared to other derivatives .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one to ensure correct substitution patterns?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions between a piperidin-4-one precursor and a halogenated benzyl derivative (e.g., 5-bromo-2-chlorobenzyl bromide). Key factors include:

- Reaction Conditions : Temperature control (e.g., 0–5°C for sensitive intermediates) and anhydrous solvents to prevent hydrolysis .

- Purification : Column chromatography or recrystallization to isolate the product from unreacted starting materials or byproducts.

- Validation : Use of thin-layer chromatography (TLC) or LC-MS for real-time monitoring .

Q. Which analytical techniques are essential for confirming the structural integrity of 1-(5-Bromo-2-chlorobenzyl)piperidin-4-one?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., benzyl group attachment to the piperidinone ring) and halogen positions .

- X-ray Crystallography : For unambiguous determination of molecular geometry, as demonstrated for structurally related piperidinone derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and isotopic patterns of bromine/chlorine .

- Purity Assessment : HPLC with UV detection (≥95% purity threshold) .

Advanced Research Questions

Q. How can researchers investigate the role of bromine and chlorine substituents in modulating the compound’s bioactivity?

- Methodological Answer :

- Comparative SAR Studies : Synthesize analogs with halogen substitutions (e.g., replacing Br with F or I) and assess activity in enzymatic assays (e.g., kinase inhibition) .

- Computational Modeling : Density functional theory (DFT) to evaluate electronic effects of halogens on binding affinity to target proteins .

- Crystallographic Analysis : Resolve protein-ligand complexes to visualize halogen bonding interactions, as seen in studies of related sulfonyl-piperidinone compounds .

Q. What strategies are recommended for resolving contradictions in bioactivity data across different studies involving this compound?

- Methodological Answer :

- Standardization : Use validated assay protocols (e.g., consistent cell lines, inhibitor concentrations) to minimize variability .

- Control Experiments : Include positive/negative controls (e.g., known enzyme inhibitors) to confirm assay reliability.

- Meta-Analysis : Cross-reference physicochemical data (e.g., solubility, logP) to identify confounding factors, such as aggregation in aqueous media .

Q. How to design structure-activity relationship (SAR) studies for this compound to identify critical functional groups?

- Methodological Answer :

- Derivatization : Modify the benzyl group (e.g., methoxy, nitro substituents) or piperidinone ring (e.g., spirocyclic analogs) to test steric/electronic effects .

- High-Throughput Screening : Screen compound libraries in phenotypic assays (e.g., anticancer activity) to prioritize analogs for further optimization .

- Pharmacophore Mapping : Overlay active/inactive analogs to identify essential moieties, leveraging tools like Schrödinger’s Phase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.